molecular formula C7H9NO3 B13787910 2,6-Bis(hydroxymethyl)pyridin-4(1H)-one

2,6-Bis(hydroxymethyl)pyridin-4(1H)-one

Cat. No.: B13787910
M. Wt: 155.15 g/mol
InChI Key: SECXCXPABCSNQV-UHFFFAOYSA-N
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Description

2,6-Bis(hydroxymethyl)pyridin-4(1H)-one is a chemical compound that features a pyridine ring substituted with two hydroxymethyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(hydroxymethyl)pyridin-4(1H)-one typically involves the reaction of pyridine-2,6-dicarbaldehyde with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the aldehyde groups are converted to hydroxymethyl groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(hydroxymethyl)pyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hydroxymethyl groups.

Major Products

    Oxidation: The major product is 2,6-bis(carboxy)pyridin-4(1H)-one.

    Reduction: The major product is this compound.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridin-4(1H)-one derivatives.

Scientific Research Applications

2,6-Bis(hydroxymethyl)pyridin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.

    Medicine: It is being investigated for its potential use in drug development, particularly in the design of chelating agents.

    Industry: The compound can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Bis(hydroxymethyl)pyridin-4(1H)-one depends on its application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This can influence the reactivity and stability of the metal complexes formed. In biological systems, the compound may interact with enzymes or other proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(4,5-diethyl-1H-imidazol-2-yl)pyridine: This compound has similar coordination properties but features imidazole groups instead of hydroxymethyl groups.

    2,6-Bis(1′-methylbenzimidazolyl)pyridine: Another similar compound used in coordination chemistry with different substituents.

Uniqueness

2,6-Bis(hydroxymethyl)pyridin-4(1H)-one is unique due to its specific substitution pattern, which allows for versatile chemical modifications and applications. Its hydroxymethyl groups provide sites for further functionalization, making it a valuable building block in synthetic chemistry.

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

2,6-bis(hydroxymethyl)-1H-pyridin-4-one

InChI

InChI=1S/C7H9NO3/c9-3-5-1-7(11)2-6(4-10)8-5/h1-2,9-10H,3-4H2,(H,8,11)

InChI Key

SECXCXPABCSNQV-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=CC1=O)CO)CO

Origin of Product

United States

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